![molecular formula C17H17NO3 B14326205 3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide CAS No. 104427-61-4](/img/structure/B14326205.png)
3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide is an organic compound characterized by the presence of hydroxyphenyl groups and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxyphenethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated amides.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate enzyme activity.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, modulating the activity of enzymes. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-hydroxyphenyl)prop-2-enamide: Lacks the additional hydroxyphenyl group.
2-(4-hydroxyphenyl)ethanol: Contains a hydroxyethyl group instead of the prop-2-enamide moiety.
4-hydroxycinnamamide: Similar structure but with different substitution patterns.
Uniqueness
3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide is unique due to the presence of both hydroxyphenyl and prop-2-enamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
104427-61-4 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H17NO3/c19-15-8-5-13(6-9-15)11-12-18-17(21)10-7-14-3-1-2-4-16(14)20/h1-10,19-20H,11-12H2,(H,18,21) |
Clé InChI |
XASGCGOBPGGEEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


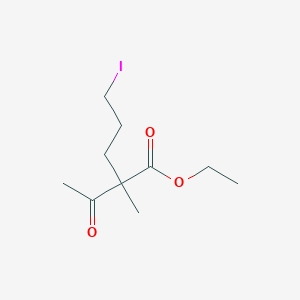


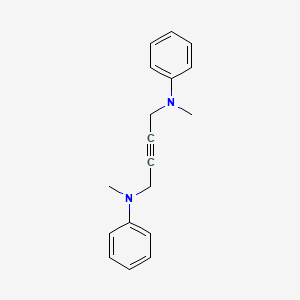

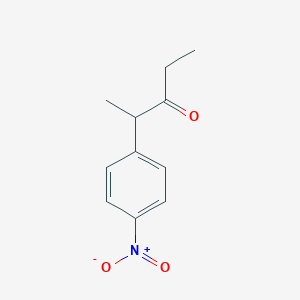
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
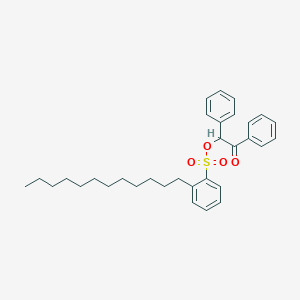
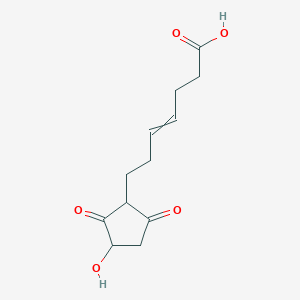

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
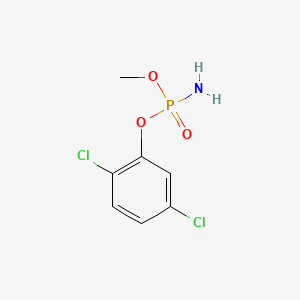
![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
